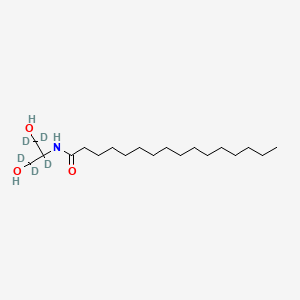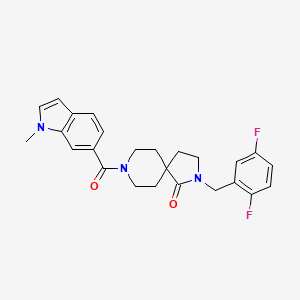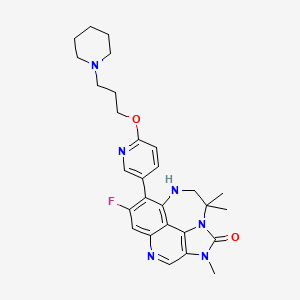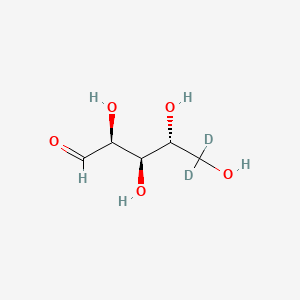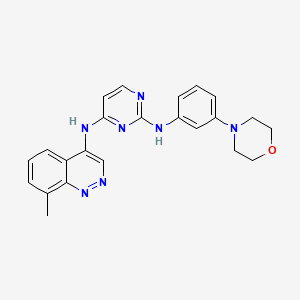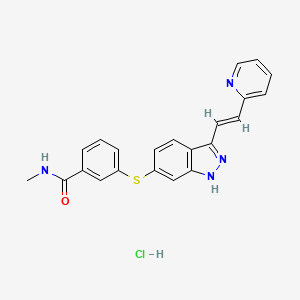
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an indazole moiety, and a benzamide group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine-Vinyl Intermediate: This step involves the reaction of a pyridine derivative with a vinyl group under specific conditions to form the pyridine-vinyl intermediate.
Indazole Formation: The pyridine-vinyl intermediate is then reacted with an appropriate reagent to form the indazole ring.
Thioether Formation: The indazole derivative is further reacted with a thiol compound to introduce the thioether linkage.
Benzamide Formation: The final step involves the reaction of the thioether intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions, catalysts, and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and indazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide
- (E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide sulfate
Uniqueness
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C22H19ClN4OS |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
N-methyl-3-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H18N4OS.ClH/c1-23-22(27)15-5-4-7-17(13-15)28-18-9-10-19-20(25-26-21(19)14-18)11-8-16-6-2-3-12-24-16;/h2-14H,1H3,(H,23,27)(H,25,26);1H/b11-8+; |
Clave InChI |
SGVUWKICTZTAPA-YGCVIUNWSA-N |
SMILES isomérico |
CNC(=O)C1=CC(=CC=C1)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4.Cl |
SMILES canónico |
CNC(=O)C1=CC(=CC=C1)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


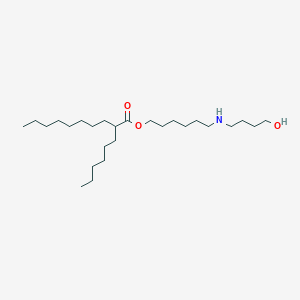
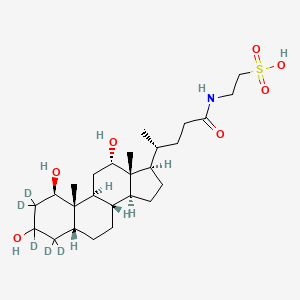
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
